molecular formula C15H15NO2 B8468140 Methyl 2-amino-5-benzylbenzoate

Methyl 2-amino-5-benzylbenzoate

Cat. No.: B8468140
M. Wt: 241.28 g/mol
InChI Key: OHNUZSZAYZGRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-5-benzylbenzoate (CAS 862671-77-0) is a benzoate ester derivative with a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . The compound features a 2-amino group and a 5-benzyl substituent on the aromatic ring, making it a versatile intermediate in pharmaceutical and organic synthesis. Its structural framework is analogous to anthranilic acid derivatives, which are widely used in drug discovery due to their hydrogen-bonding capabilities and planar aromatic systems .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-amino-5-benzylbenzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-10-12(7-8-14(13)16)9-11-5-3-2-4-6-11/h2-8,10H,9,16H2,1H3

InChI Key

OHNUZSZAYZGRKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of benzoate esters are highly dependent on substituents. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituents Key Features
Methyl 2-amino-5-benzylbenzoate C₁₅H₁₅NO₂ 2-NH₂, 5-benzyl Enhanced lipophilicity due to benzyl group; potential for π-π interactions .
Methyl 2-amino-5-chlorobenzoate C₈H₈ClNO₂ 2-NH₂, 5-Cl Electron-withdrawing Cl increases acidity; forms intramolecular H-bonds .
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₀H₁₂BrNO₂ 2-NH₂, 3-Br, 5-CH₃, ethyl ester Bromine enhances electrophilicity; ethyl ester may alter metabolic stability .
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 4-NHCOCH₃, 2-OH Hydroxyl and acetamido groups improve solubility; H-bond donor/acceptor .
2-Methylamino-5-nitrobenzoic acid C₈H₈N₂O₄ 2-NHCH₃, 5-NO₂ Nitro group increases reactivity (e.g., reduction to amines); used in benzodiazepine synthesis .

Physicochemical Properties

  • Lipophilicity: The benzyl group in this compound increases logP compared to its chloro (Cl) or nitro (NO₂) analogs, favoring membrane permeability but reducing aqueous solubility .
  • Hydrogen Bonding: Methyl 2-amino-5-chlorobenzoate exhibits strong intramolecular N–H⋯O hydrogen bonds, stabilizing its planar conformation . In contrast, the benzyl group in the target compound may sterically hinder such interactions.

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